molecular formula C11H9ClN4 B14917917 4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline

4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline

Cat. No.: B14917917
M. Wt: 232.67 g/mol
InChI Key: XKUQMZHXVGDLIA-UHFFFAOYSA-N
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Description

4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline is a heterocyclic compound that belongs to the class of pyrazoloquinazolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazines with anthranilic acids. The reaction is carried out in a solvent such as dioxane, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents under reflux conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed: The major products formed from these reactions include various substituted pyrazoloquinazolines and their oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the modulation of immune responses .

Comparison with Similar Compounds

  • 4-Chloropyrazolo[1,5-a]pyrazines
  • Pyrazolo[3,4-d]pyrimidines
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines

Comparison: Compared to these similar compounds, 4-Chloro-8,9-dimethyl-8H-pyrazolo[3,4-h]quinazoline is unique due to its specific substitution pattern and fused ring structure.

Properties

Molecular Formula

C11H9ClN4

Molecular Weight

232.67 g/mol

IUPAC Name

4-chloro-8,9-dimethylpyrazolo[3,4-h]quinazoline

InChI

InChI=1S/C11H9ClN4/c1-6-9-8(15-16(6)2)4-3-7-10(9)13-5-14-11(7)12/h3-5H,1-2H3

InChI Key

XKUQMZHXVGDLIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1C)C=CC3=C2N=CN=C3Cl

Origin of Product

United States

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